molecular formula C8H8Br2FN B1529222 6-Bromo-4-fluoroisoindoline hydrobromide CAS No. 335428-72-3

6-Bromo-4-fluoroisoindoline hydrobromide

Cat. No. B1529222
CAS RN: 335428-72-3
M. Wt: 296.96 g/mol
InChI Key: XWGQWFRPOCBKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-fluoroisoindoline hydrobromide is a chemical compound with the molecular formula C8H8Br2FN . It has an average mass of 296.962 Da and a monoisotopic mass of 294.900726 Da . This product is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-fluoroisoindoline hydrobromide consists of 8 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, 1 fluorine atom, and 1 nitrogen atom . The exact structure visualization was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-fluoroisoindoline hydrobromide are not fully detailed in the search results. It has a molecular weight of 296.96 g/mol . The boiling point, melting point, and density were not found in the search results .

Scientific Research Applications

Organic Synthesis

6-Bromo-4-fluoroisoindoline hydrobromide: is a valuable intermediate in organic synthesis. It can be utilized in the α-bromination of carbonyl compounds, which is a pivotal reaction in creating complex molecules . This compound’s reactivity due to the presence of both bromine and fluorine atoms makes it suitable for constructing heterocyclic structures that are often found in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its structure is conducive to the formation of isoindoline derivatives, which are present in many biologically active molecules . Researchers can modify the isoindoline core to develop new drugs with improved efficacy and safety profiles.

Agricultural Chemistry

The bromine and fluorine substituents on the isoindoline ring make 6-Bromo-4-fluoroisoindoline hydrobromide a candidate for the development of novel agrochemicals . These elements can contribute to the creation of pesticides and herbicides with specific modes of action against various pests and weeds.

Material Science

This compound’s unique properties may be explored in material science for the development of new materials with specific optical or electronic characteristics . Its potential applications include the creation of organic semiconductors or components for molecular electronics.

Environmental Science

In environmental science, 6-Bromo-4-fluoroisoindoline hydrobromide could be used to study the environmental fate of brominated and fluorinated organic compounds . Understanding its behavior in the environment can help in assessing the risks associated with the use of such chemicals.

Biochemistry

The compound can be used in biochemistry for the synthesis of fluorescent probes or markers due to its bromine and fluorine atoms, which are often used in such applications . These probes can be employed in various assays and imaging techniques to study biological processes.

Pharmacology

In pharmacology, 6-Bromo-4-fluoroisoindoline hydrobromide might be used to synthesize analogs of known pharmacologically active compounds . This can lead to the discovery of new drugs with potential applications in treating diseases.

Chemical Education

Lastly, this compound can be used in chemical education as a tool to teach advanced synthetic techniques and reaction mechanisms . Its use in laboratory experiments can provide students with hands-on experience in organic synthesis and analytical methods.

Future Directions

The future directions of research involving 6-Bromo-4-fluoroisoindoline hydrobromide are not explicitly mentioned in the search results. Given its structural similarity to other bioactive compounds, it could potentially be explored in various fields of research .

properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1H-isoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN.BrH/c9-6-1-5-3-11-4-7(5)8(10)2-6;/h1-2,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGQWFRPOCBKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC(=C2)Br)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoroisoindoline hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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